molecular formula C22H33N5O B5612109 ({5-[1-(4-isobutylbenzoyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

({5-[1-(4-isobutylbenzoyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

Cat. No. B5612109
M. Wt: 383.5 g/mol
InChI Key: OOWJEGZOQPQHEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes, including the formation of key intermediates and the use of specific reagents and catalysts. For compounds similar to the one , synthesis might involve nucleophilic aromatic substitution, cyclization reactions, and the introduction of specific functional groups through tailored synthetic routes. For instance, the synthesis of related pyrrolo[2,1-c][1,4]benzoxazepines involved nucleophilic aromatic fluoride displacement-cyclization, starting from key intermediates like 1-[(2-fluorophenyl)phenylmethyl]pyrrole (Kapples & Effland, 1993).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their reactivity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are essential for elucidating the structure. The molecular structures of similar compounds have been investigated using X-ray crystallography, revealing insights into their geometry, bond lengths, and angles, and how these structural features influence their properties and reactivity (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of a compound is determined by its functional groups and molecular structure. The compound , with its triazole and piperidine components, might engage in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of a triazole ring, for example, could facilitate interactions with various nucleophiles and electrophiles, leading to a wide range of derivatives with potentially diverse biological and chemical properties.

Physical Properties Analysis

The physical properties of organic compounds, including melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry play a significant role in determining these properties. For example, the crystalline structure and solubility of related compounds have been extensively studied, providing insights into how structural variations impact these physical properties (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their structure and the functional groups they contain. They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidine derivatives continue to be a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions may involve the development of new synthetic methods and the discovery of new therapeutic applications for these compounds.

properties

IUPAC Name

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-[4-(2-methylpropyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O/c1-16(2)13-17-8-10-18(11-9-17)22(28)27-12-6-7-19(14-27)21-24-23-20(26(21)5)15-25(3)4/h8-11,16,19H,6-7,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWJEGZOQPQHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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